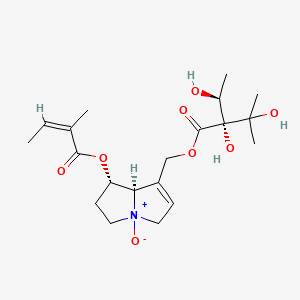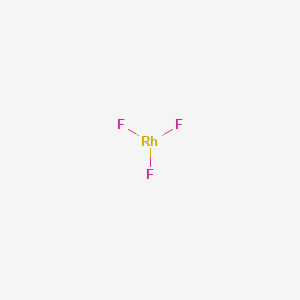
Rhodium(III) fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It appears as a red-brown, diamagnetic solid and is known for its high stability and unique properties . Rhodium fluoride is part of the platinum group metals and is used in various specialized applications due to its chemical and physical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rhodium fluoride can be synthesized through several methods:
- This method involves the reaction of rhodium trichloride with fluorine gas:
Fluorination of Rhodium Trichloride: 2RhCl3+3F2→2RhF3+3Cl2
Rhodium fluoride can also be prepared by directly combining rhodium metal with fluorine gas:Direct Combination of Elements: 2Rh+3F2→2RhF3
Industrial Production Methods: In industrial settings, rhodium fluoride is typically produced using the fluorination of rhodium trichloride due to the controlled reaction conditions and the availability of the starting materials .
Análisis De Reacciones Químicas
Types of Reactions: Rhodium fluoride undergoes various chemical reactions, including:
Oxidation: Rhodium fluoride can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds or elemental rhodium.
Substitution: Rhodium fluoride can participate in substitution reactions where fluoride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as fluorine gas.
Reduction: Reducing agents like hydrogen gas or metals.
Substitution: Ligands such as chloride ions or other halides.
Major Products:
Oxidation: Higher oxidation state rhodium compounds.
Reduction: Elemental rhodium or lower oxidation state rhodium compounds.
Substitution: Rhodium halides or other rhodium-ligand complexes.
Aplicaciones Científicas De Investigación
Rhodium fluoride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and hydroformylation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential in drug development and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials and as a component in specialized coatings.
Mecanismo De Acción
The mechanism by which rhodium fluoride exerts its effects involves its ability to form stable complexes with various ligands. This property allows it to act as a catalyst in chemical reactions by facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with rhodium fluoride .
Comparación Con Compuestos Similares
Rhodium fluoride can be compared with other similar compounds such as:
Vanadium trifluoride (VF3): Shares a similar crystal structure and coordination geometry.
Platinum trifluoride (PtF3): Another member of the platinum group metals with comparable chemical properties.
Iridium trifluoride (IrF3): Exhibits similar reactivity and applications in catalysis.
Uniqueness: Rhodium fluoride is unique due to its high stability, red-brown color, and specific catalytic properties that make it valuable in both industrial and research applications .
Propiedades
Número CAS |
60804-25-3 |
|---|---|
Fórmula molecular |
F3Rh |
Peso molecular |
159.9007 g/mol |
Nombre IUPAC |
trifluororhodium |
InChI |
InChI=1S/3FH.Rh/h3*1H;/q;;;+3/p-3 |
Clave InChI |
TXUZMGFRPPRPQA-UHFFFAOYSA-K |
SMILES canónico |
F[Rh](F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane](/img/structure/B13421085.png)
![1-(4-fluorophenyl)-4-[(8S)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]butan-1-one](/img/structure/B13421097.png)

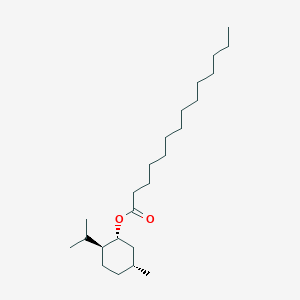

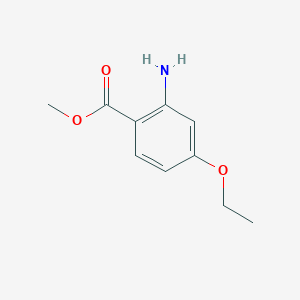
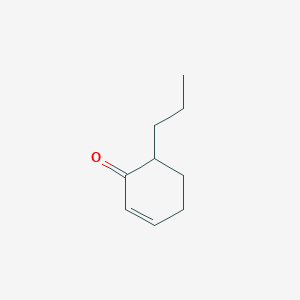

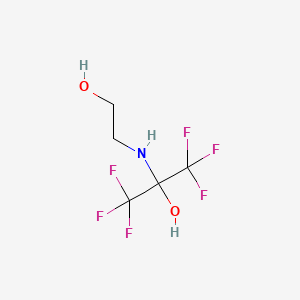

![2-[[2-(4-Hydroxyphenyl)ethyl]amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13421144.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt](/img/structure/B13421146.png)

